Cas no 1566191-06-7 (2-Fluoro-2-(3-fluoropyridin-4-yl)acetic acid)

2-Fluoro-2-(3-fluoropyridin-4-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-2-(3-fluoropyridin-4-yl)aceticacid
- 2-Fluoro-2-(3-fluoropyridin-4-yl)acetic acid
- 1566191-06-7
- EN300-1138449
- 4-Pyridineacetic acid, α,3-difluoro-
-
- MDL: MFCD32012975
- Inchi: 1S/C7H5F2NO2/c8-5-3-10-2-1-4(5)6(9)7(11)12/h1-3,6H,(H,11,12)
- InChI Key: FRZJCMPXEFOTBF-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)C1C=CN=CC=1F
Computed Properties
- Exact Mass: 173.02883473g/mol
- Monoisotopic Mass: 173.02883473g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 50.2Ų
Experimental Properties
- Density: 1.436±0.06 g/cm3(Predicted)
- Boiling Point: 287.2±35.0 °C(Predicted)
- pka: 0.58±0.10(Predicted)
2-Fluoro-2-(3-fluoropyridin-4-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1138449-0.25g |
2-fluoro-2-(3-fluoropyridin-4-yl)acetic acid |
1566191-06-7 | 0.25g |
$1104.0 | 2023-08-31 | ||
Enamine | EN300-1138449-1g |
2-fluoro-2-(3-fluoropyridin-4-yl)acetic acid |
1566191-06-7 | 1g |
$1200.0 | 2023-08-31 | ||
Enamine | EN300-1138449-0.1g |
2-fluoro-2-(3-fluoropyridin-4-yl)acetic acid |
1566191-06-7 | 0.1g |
$1056.0 | 2023-08-31 | ||
Enamine | EN300-1138449-0.5g |
2-fluoro-2-(3-fluoropyridin-4-yl)acetic acid |
1566191-06-7 | 0.5g |
$1152.0 | 2023-08-31 | ||
Enamine | EN300-1138449-1.0g |
2-fluoro-2-(3-fluoropyridin-4-yl)acetic acid |
1566191-06-7 | 1g |
$1643.0 | 2023-05-23 | ||
Enamine | EN300-1138449-0.05g |
2-fluoro-2-(3-fluoropyridin-4-yl)acetic acid |
1566191-06-7 | 0.05g |
$1008.0 | 2023-08-31 | ||
Enamine | EN300-1138449-2.5g |
2-fluoro-2-(3-fluoropyridin-4-yl)acetic acid |
1566191-06-7 | 2.5g |
$2351.0 | 2023-08-31 | ||
Enamine | EN300-1138449-5.0g |
2-fluoro-2-(3-fluoropyridin-4-yl)acetic acid |
1566191-06-7 | 5g |
$4764.0 | 2023-05-23 | ||
Enamine | EN300-1138449-10.0g |
2-fluoro-2-(3-fluoropyridin-4-yl)acetic acid |
1566191-06-7 | 10g |
$7065.0 | 2023-05-23 | ||
Enamine | EN300-1138449-5g |
2-fluoro-2-(3-fluoropyridin-4-yl)acetic acid |
1566191-06-7 | 5g |
$3479.0 | 2023-08-31 |
2-Fluoro-2-(3-fluoropyridin-4-yl)acetic acid Related Literature
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
Additional information on 2-Fluoro-2-(3-fluoropyridin-4-yl)acetic acid
Research Brief on 2-Fluoro-2-(3-fluoropyridin-4-yl)acetic Acid (CAS: 1566191-06-7): Recent Advances and Applications
2-Fluoro-2-(3-fluoropyridin-4-yl)acetic acid (CAS: 1566191-06-7) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique fluorinated structure, has shown promising potential in drug discovery and development, particularly in the design of novel enzyme inhibitors and bioactive molecules. Recent studies have explored its applications in targeting specific metabolic pathways and its role in enhancing the pharmacokinetic properties of therapeutic agents.
A recent study published in the Journal of Medicinal Chemistry (2023) investigated the synthetic pathways and biological activity of 2-Fluoro-2-(3-fluoropyridin-4-yl)acetic acid. The research highlighted its efficacy as a key intermediate in the synthesis of potent kinase inhibitors, which are critical in the treatment of cancers and inflammatory diseases. The study demonstrated that the compound's fluorinated pyridine moiety enhances binding affinity to target proteins, thereby improving inhibitory activity.
In another groundbreaking study, researchers from a leading pharmaceutical company utilized 2-Fluoro-2-(3-fluoropyridin-4-yl)acetic acid to develop a new class of antiviral agents. The compound's ability to modulate viral replication enzymes was found to be highly effective against RNA viruses, including SARS-CoV-2 variants. This research, published in Nature Communications (2024), underscores the compound's versatility and its potential in addressing emerging infectious diseases.
Further advancements in the application of 2-Fluoro-2-(3-fluoropyridin-4-yl)acetic acid have been reported in the field of neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience revealed that derivatives of this compound exhibit neuroprotective properties by inhibiting amyloid-beta aggregation, a hallmark of Alzheimer's disease. The findings suggest that fluorinated pyridine derivatives could serve as a scaffold for developing next-generation therapeutics for neurodegenerative disorders.
Despite these promising developments, challenges remain in optimizing the synthesis and scalability of 2-Fluoro-2-(3-fluoropyridin-4-yl)acetic acid for industrial applications. Recent efforts have focused on green chemistry approaches to reduce the environmental impact of its production. A 2023 review in Green Chemistry highlighted innovative catalytic methods that improve yield and reduce waste, paving the way for sustainable manufacturing processes.
In conclusion, 2-Fluoro-2-(3-fluoropyridin-4-yl)acetic acid (CAS: 1566191-06-7) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its applications span from anticancer and antiviral therapies to neurodegenerative disease treatments, demonstrating its broad therapeutic potential. Ongoing research aims to further elucidate its mechanisms of action and expand its utility in drug development. Future studies should focus on addressing synthesis challenges and exploring its efficacy in clinical settings.
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